1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[3-(2,5-Dimethylphenoxy)propyl]-4-(4-methylbenzenesulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenoxypropyl group and a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,5-dimethylphenoxy)propyl]-4-(4-methylbenzenesulfonyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,5-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 2,5-Dimethylphenoxypropyl Bromide: The 2,5-dimethylphenol is reacted with 1,3-dibromopropane in the presence of a base to form 2,5-dimethylphenoxypropyl bromide.
Synthesis of Piperazine Derivative: The 2,5-dimethylphenoxypropyl bromide is then reacted with piperazine to form the intermediate product.
Sulfonylation: Finally, the intermediate product is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,5-Dimethylphenoxy)propyl]-4-(4-methylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the phenoxy and sulfonyl groups.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[3-(2,5-Dimethylphenoxy)propyl]-4-(4-methylbenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-dimethylphenoxy)propyl]-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[3-(2,5-Dimethylphenoxy)propyl]-4-(2-thienylsulfonyl)piperazine
- 1-[3-(2,4-Dimethylphenoxy)propyl]piperazine
Comparison: 1-[3-(2,5-Dimethylphenoxy)propyl]-4-(4-methylbenzenesulfonyl)piperazine is unique due to the presence of both the 2,5-dimethylphenoxy group and the 4-methylbenzenesulfonyl group. This combination imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[3-(2,5-dimethylphenoxy)propyl]-4-(4-methylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-18-6-9-21(10-7-18)28(25,26)24-14-12-23(13-15-24)11-4-16-27-22-17-19(2)5-8-20(22)3/h5-10,17H,4,11-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPIDFHJELFGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCCOC3=C(C=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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